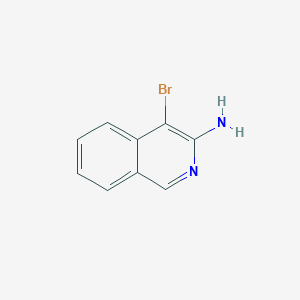

4-Bromoisoquinolin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-3-amine and related compounds involves several key strategies, including atroposelective bromination, reductive amination, and palladium-catalyzed reactions. One approach reported the development of a tertiary amine-containing β-turn peptide that catalyzes the atroposelective bromination of quinazolinones with high enantioinduction, highlighting the potential for creating stereochemically complex derivatives from simple precursors (Diener et al., 2015). Additionally, methods involving the lithiation of tert-butylamines followed by reductive amination have been described for the synthesis of related isoquinoline derivatives (Zlatoidský & Gabos, 2009).

Molecular Structure Analysis

The molecular structure of this compound enables a variety of chemical transformations due to the presence of both the bromo substituent and the amine functionality. The bromo group is a versatile handle for nucleophilic substitution reactions, while the amine group can participate in the formation of bonds with carbonyls and other electrophiles.

Chemical Reactions and Properties

This compound undergoes nucleophilic substitution reactions, enabling the introduction of various functional groups. The compound's reactivity has been leveraged in the synthesis of indazolo[3,2-a]isoquinolin-6-amines through Suzuki coupling followed by Cadogan cyclization, showcasing its versatility in constructing polycyclic structures (Balog et al., 2013).

Applications De Recherche Scientifique

Propriétés chimiques

La 4-Bromoisoquinolin-3-amine a une masse moléculaire de 223,07 et son nom IUPAC est la 4-bromo-3-isoquinolinamine . Il s'agit d'une substance solide qui doit être conservée dans un endroit sombre, scellée dans des conditions sèches et à une température comprise entre 2 et 8 °C .

Pharmacocinétique

Le composé a une forte absorption GI et est perméable à la BBB . C'est également un inhibiteur du CYP1A2 . Son Log Kp (perméation cutanée) est de -5,92 cm/s et il a une lipophilie Log Po/w (iLOGP) de 1,88 .

Propriétés médicamenteuses

Le composé a un score de biodisponibilité de 0,55 . Il est soluble avec un Log S (ESOL) de -3,38 . Il a un score de Lipinski de 0,0 et un score d'accessibilité synthétique de 1,56 .

Informations sur la sécurité

Le composé a un signalement de danger Avertissement et des mentions de danger H315-H319

Safety and Hazards

Orientations Futures

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis . Isoquinolines and isoquinolin-1(2H)-ones are found in many natural products and synthetic pharmaceuticals, and they have become an essential heterocyclic compound due to their versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 4-Bromoisoquinolin-3-amine could involve its use in the synthesis of these compounds.

Propriétés

IUPAC Name |

4-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRSCRLCCCIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404371 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10321-49-0 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

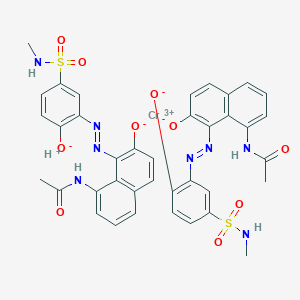

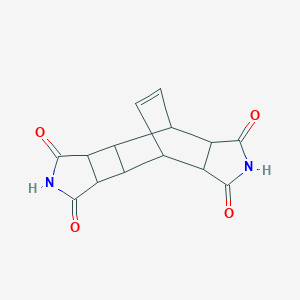

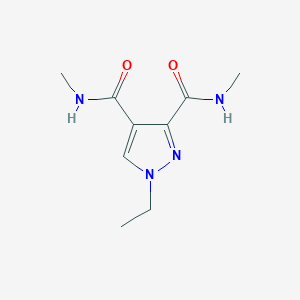

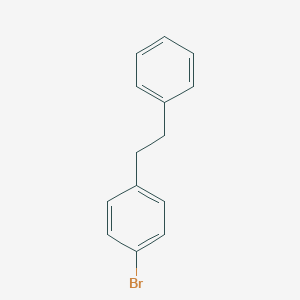

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Bromoisoquinolin-3-amine highlighted in the research?

A1: The research demonstrates the use of this compound as a key starting material in the synthesis of 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. [] This compound represents a novel "D-ring stripped" isomer of the cryptolepine series, which are compounds known for their potential biological activities. The synthesis involves a domino condensation-Heck cyclization reaction with acetaldehyde, followed by selective methylation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)